molecular formula C15H11N3 B13923785 1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile

1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile

Cat. No.: B13923785
M. Wt: 233.27 g/mol
InChI Key: MSPNDYOLEFDGQV-UHFFFAOYSA-N
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Description

1-(Phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 105678-51-1) is a pyrrolopyridine derivative characterized by a benzyl (phenylmethyl) group at the N1 position, a carbonitrile substituent at position 5, and additional functional groups including a methyl group at position 4 and a morpholinyl moiety at position 6 (molecular formula: C₂₀H₂₀N₄O) .

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C15H11N3/c16-9-13-8-14-6-7-18(15(14)17-10-13)11-12-4-2-1-3-5-12/h1-8,10H,11H2

InChI Key

MSPNDYOLEFDGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=CC(=CN=C32)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Chlorine Derivatives : Electronegative Cl at C4 (e.g., 920966-02-5) may influence electron density, affecting reactivity in electrophilic substitutions .
  • Boronic Esters : The boronic ester group in 754214-56-7 enables cross-coupling reactions for constructing biaryl systems .
  • Sulfonyl and Iodo Groups : Compounds like 757978-12-4 exhibit enhanced stability (sulfonyl) and versatility in metal-catalyzed couplings (iodo) .

Biological Activity

1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile, with the molecular formula C15H11N3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of 1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrolopyridine Core : This is achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives.
  • Introduction of the Phenylmethyl Group : This step often utilizes Friedel-Crafts alkylation or similar methods to attach the phenylmethyl moiety.
  • Cyanation : The final step involves introducing the cyano group at the 5-position of the pyrrolopyridine ring.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolopyridines exhibit significant antitumor properties. For instance, compounds similar to 1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile have been shown to induce apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase and activation of apoptotic pathways .

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases, including:

  • SGK-1 Kinase : Inhibitors targeting SGK-1 have therapeutic implications for diseases associated with this kinase's activity, such as certain cancers and metabolic disorders .
  • c-Met Kinase : Structure-activity relationship studies suggest that modifications to the pyrrolopyridine structure can enhance c-Met inhibitory activity, leading to improved anticancer efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the aromatic ring significantly enhances activity against cancer cell lines.
  • Positioning of Functional Groups : The position of substituents on the pyrrolopyridine core affects both potency and selectivity towards specific kinases.

Case Studies

Several studies have documented the biological effects of this compound:

  • Apoptosis Induction in A549 Cells : A study demonstrated that certain derivatives could induce apoptosis in A549 cells through activation of caspases and mitochondrial pathways .
  • Inhibition of SGK-1 : Research highlighted a derivative that effectively inhibited SGK-1 in vitro, showing promise for treating SGK-related disorders .
  • c-Met Inhibition : Docking studies revealed that modifications to the phenyl group could enhance binding affinity to c-Met, suggesting a pathway for developing more effective anticancer agents .

Data Table

PropertyValue
Molecular FormulaC15H11N3
CAS Number517918-98-8
Potential ActivitiesAntitumor, Kinase Inhibition
Targeted KinasesSGK-1, c-Met
Cell Lines TestedA549, HeLa

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